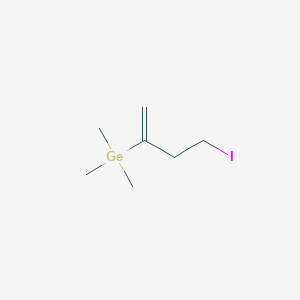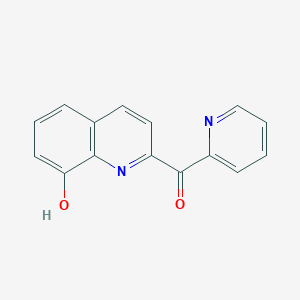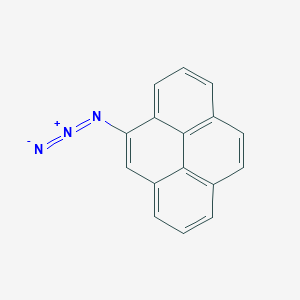
Pyrene, 4-azido-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene, 4-azido- is a derivative of pyrene, a polycyclic aromatic hydrocarbon composed of four fused benzene rings. The azido group (-N₃) attached to the fourth position of the pyrene molecule introduces unique chemical properties, making it a valuable compound in various scientific fields, including chemistry, biology, and materials science .
Preparation Methods
One common method is the nucleophilic substitution reaction, where a halogenated pyrene derivative reacts with sodium azide (NaN₃) under suitable conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial production methods for Pyrene, 4-azido- may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Pyrene, 4-azido- undergoes various chemical reactions, including:
Photochemical Reactions: Upon exposure to UV light, the azido group can undergo photolysis, generating reactive nitrene intermediates.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes or alkenes, forming triazoles.
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include sodium azide, alkynes, alkenes, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrene, 4-azido- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrene, 4-azido- primarily involves the generation of reactive nitrene intermediates upon photolysis. These intermediates can insert into C-H bonds or form cross-links with nearby molecules, making the compound useful in photoaffinity labeling and cross-linking studies . The molecular targets and pathways involved depend on the specific application and the nature of the surrounding molecules .
Comparison with Similar Compounds
Similar compounds to Pyrene, 4-azido- include other azido-substituted polycyclic aromatic hydrocarbons, such as:
1-Azidopyrene: Similar in structure but with the azido group at the first position.
2-Azidopyrene: The azido group is attached to the second position.
3-Azidopyrene: The azido group is attached to the third position.
Pyrene, 4-azido- is unique due to the specific positioning of the azido group, which can influence its reactivity and the types of reactions it undergoes . This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and labeling.
Properties
CAS No. |
114049-41-1 |
|---|---|
Molecular Formula |
C16H9N3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-azidopyrene |
InChI |
InChI=1S/C16H9N3/c17-19-18-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H |
InChI Key |
NTOVYDOITUHQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


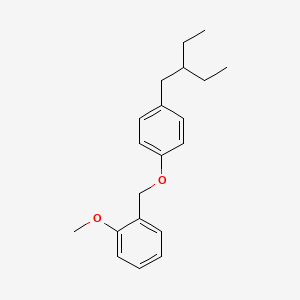
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
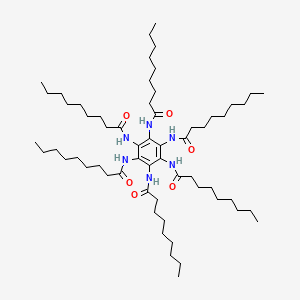
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
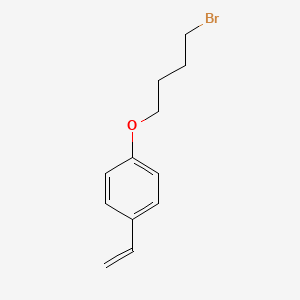
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)
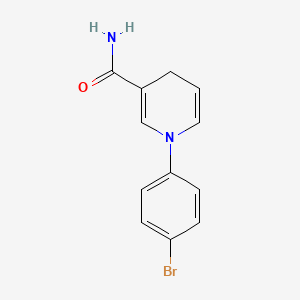
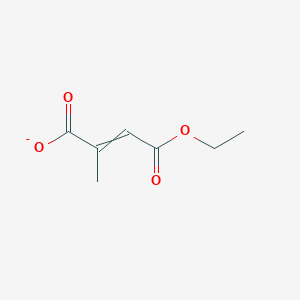
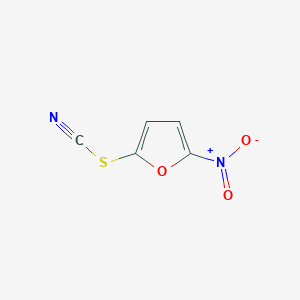
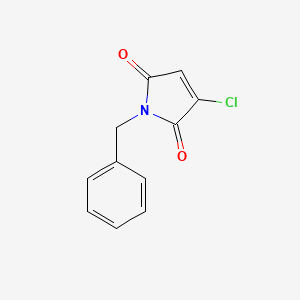
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
